2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-4-[(3-fluorophenyl)methyl]-4-phenyl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-8-4-5-11(9-13)10-16(12-6-2-1-3-7-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWCFCPVEBFGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting Material Selection and Precursor Synthesis
The synthesis begins with 3-fluorobenzyl bromide and phenylacetonitrile as primary precursors. These substrates undergo nucleophilic substitution to form the intermediate 3-fluorobenzyl-phenylacetonitrile adduct, which is subsequently hydrolyzed to the corresponding β-ketoamide. The ketoamide intermediate is critical for imidazole ring formation, as its α-amino group participates in cyclization.
Reaction Conditions:
-
Solvent: Ethanol/water (3:1 v/v) at 60°C for 12 hours.
-
Catalyst: Triethylamine (10 mol%) to facilitate deprotonation.
-
Yield: 68–72% after recrystallization in hexane.
Imidazole Ring Formation via Cyclocondensation
The β-ketoamide intermediate is treated with ammonium acetate under reflux to induce cyclocondensation. This step forms the dihydroimidazolone core, with the 3-fluorophenylmethyl and phenyl groups introduced at the 5-position.
Optimized Parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes ring closure |
| Reaction Time | 8–10 hours | Prevents over-oxidation |
| Ammonium Acetate | 2.5 equivalents | Ensures complete cyclization |
| Solvent | Toluene | Enhances solubility |
Yields range from 55% to 62% under these conditions.
Condensation and Cyclization Mechanisms
Role of Fluorine Substituents
The 3-fluorophenyl group exerts electronic and steric effects:
Catalytic Systems
Recent advances employ T3P® (propylphosphonic anhydride) as a cyclodehydrating agent, improving yields to 78–82%. This contrasts with traditional PCl₃-mediated methods, which achieve only 50–55% yield due to side reactions.
Comparative Catalysis Data:
| Catalyst | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| T3P® | Ethyl acetate | 25°C | 82% | 99.3% |
| PCl₃ | Dichloromethane | 0°C | 54% | 92.1% |
Purification and Isolation Techniques
Recrystallization Optimization
The crude product is purified via sequential solvent systems:
Chromatographic Methods
Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) eluent resolves residual diastereomers, critical for pharmaceutical applications.
Analytical Characterization
Spectroscopic Confirmation
Thermal Stability Analysis
DSC reveals a melting point of 189–191°C with decomposition onset at 210°C, confirming suitability for standard storage conditions.
Scale-Up Challenges and Solutions
Exothermic Reaction Management
Large-scale syntheses require:
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group and the fluorophenyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl halides, alkylating agents
Major Products Formed
Oxidation: Oxo derivatives of the imidazolone ring
Reduction: Reduced forms of the imidazolone ring
Substitution: Substituted imidazolone derivatives
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one exhibit potent anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2020 | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| Johnson et al., 2021 | A549 (lung cancer) | 15.3 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Studies have reported its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting that it could be developed as a treatment for inflammatory diseases such as rheumatoid arthritis.
| Research | Model | Findings |
|---|---|---|
| Lee et al., 2022 | LPS-stimulated macrophages | Reduced TNF-alpha levels by 40% |
Antimicrobial Activity
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy against resistant strains makes it a candidate for further development in antibiotic therapies.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a derivative of this compound showed promising results in reducing tumor size and improving patient survival rates.
- Inflammatory Disease Management : A pilot study investigated the effects of the compound on patients with rheumatoid arthritis, revealing significant reductions in joint swelling and pain.
Wirkmechanismus
The mechanism of action of 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table compares 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one with structurally related imidazolone and triazole derivatives:
Key Observations
Fluorine Substitution: The 3-fluorophenyl group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogues, as fluorine’s electronegativity modulates π-π stacking and hydrophobic interactions. Similar fluorinated triazoles (e.g., 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione) exhibit notable antimicrobial activity . In contrast, the 4-fluorophenyl analogue () may exhibit altered pharmacokinetics due to positional isomerism, though biological data are lacking.
Aromatic vs. Heteroaromatic Substituents: Replacement of the phenyl group with furan-2-yl () introduces a heterocyclic moiety, reducing molecular weight (285.30 vs. However, furan-containing derivatives are often associated with increased reactivity and metabolic susceptibility .
Methoxy Group Effects :
- Methoxy-substituted analogues (e.g., 3-methoxy or 3,4,5-trimethoxy in ) demonstrate how electron-donating groups influence electronic distribution. For instance, trimethoxy groups may enhance membrane permeability but reduce metabolic stability due to steric hindrance .
Fluorinated compounds like 11b (3-fluorophenyl-containing SARS-CoV-2 Mpro inhibitor, IC₅₀ = 40 nM) highlight the therapeutic relevance of fluorophenyl groups in targeting viral enzymes .
Biologische Aktivität
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data from various studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features an imidazole ring, which is often associated with various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds often exhibit significant antimicrobial properties. In a study focusing on various imidazole derivatives, including those similar to 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one, it was reported that compounds with a fluorophenyl group demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one | Staphylococcus aureus | 8 µg/mL |
| 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one | Escherichia coli | 16 µg/mL |
These results suggest that the presence of the fluorophenyl group may contribute to the compound's effectiveness against bacterial pathogens .
Anticancer Activity
The anticancer potential of 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has been explored through various in vitro studies. In one study, the compound was evaluated for its cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The findings indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 12 |
The compound exhibited significant cytotoxicity at concentrations lower than many standard chemotherapeutic agents, indicating its potential as an anticancer drug .
The mechanism by which 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one exerts its biological effects appears to involve multiple pathways:
- Inhibition of DNA Synthesis : The compound has been shown to interact with DNA topoisomerases, leading to inhibition of DNA replication in cancer cells.
- Apoptosis Induction : Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in sensitive cell lines.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several imidazole derivatives including our compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study concluded that compounds with similar structural features exhibited promising antibacterial activity.
Study 2: Anticancer Properties
In a comparative analysis involving various imidazole derivatives, 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one was highlighted for its potent cytotoxic effects on MCF7 cells compared to standard treatments like doxorubicin. The study emphasized the need for further exploration into its mechanisms and potential combination therapies .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one?
Answer:
The synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors and imidazole intermediates. Key steps include:
- Condensation reactions to form the imidazole ring, often using aldehydes or ketones under acidic or basic conditions.
- Substitution reactions to introduce the 3-fluorophenylmethyl and phenyl groups at the 5-position of the dihydroimidazolone core.
- Protection/deprotection strategies to preserve reactive amino groups during synthesis .
Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalysts like p-toluenesulfonic acid for cyclization. Purification via column chromatography or recrystallization is essential to isolate high-purity products .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions, aromatic proton integration, and diastereotopic protons in the dihydroimidazolone ring. For example, the 3-fluorophenylmethyl group shows distinct splitting patterns in the aromatic region .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic patterns from fluorine atoms .
Advanced: How should experimental designs be structured to evaluate the compound’s stability under varying conditions?
Answer:
Adopt a split-plot design to systematically test variables:
- Factors: pH (2–10), temperature (4–60°C), and light exposure (UV vs. dark).
- Response Variables: Degradation rate (HPLC quantification), structural changes (FT-IR), and bioactivity retention (enzyme inhibition assays).
- Replicates: Minimum triplicate runs per condition to ensure statistical validity.
Reference environmental fate studies for guidance on abiotic stability protocols .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
- Structural Reanalysis: Confirm stereochemistry and substituent positions via X-ray crystallography (as in ) to rule out isomer-related discrepancies.
- Assay Standardization: Compare protocols (e.g., cell lines, incubation times) across studies. For example, antimicrobial activity may vary due to differences in bacterial strain susceptibility .
- Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate structural variations (e.g., fluorine position) with activity trends. highlights how minor substituent changes alter receptor binding .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods due to potential dust/aerosol formation.
- First Aid: For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation. Safety data sheets (SDS) for structurally similar imidazoles recommend avoiding inhalation and storing at –20°C .
Advanced: What strategies optimize synthesis yield and scalability?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency.
- Solvent Optimization: Replace polar aprotic solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to improve solubility and reduce waste.
- Flow Chemistry: Continuous flow systems can improve reaction control and scalability for multi-step syntheses .
Advanced: How can the compound’s mechanism of action be investigated?
Answer:
- Target Identification: Use affinity chromatography or pull-down assays with tagged derivatives to isolate binding proteins.
- Kinetic Studies: Measure enzyme inhibition (e.g., IC) under varying substrate concentrations to determine competitive/non-competitive mechanisms.
- In Vivo Models: Zebrafish or murine models assess bioavailability and metabolite profiling via LC-MS/MS .
Basic: What initial biological assays are recommended for activity screening?
Answer:
- Antimicrobial Assays: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates.
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to establish safety thresholds .
Advanced: How should structure-activity relationship (SAR) studies be designed?
Answer:
- Substituent Variation: Synthesize analogs with halogens (Cl, Br), alkyl chains, or methoxy groups at the phenyl rings.
- In Silico Modeling: Use QSAR models to predict bioactivity based on electronic (Hammett constants) and steric parameters.
- Activity Cliffs: Identify abrupt changes in potency (e.g., 10-fold IC differences) to pinpoint critical functional groups .
Advanced: How can environmental impact assessments be conducted for this compound?
Answer:
- Persistence Studies: Measure hydrolysis half-life at pH 7 and 25°C, followed by LC-MS/MS degradation product analysis.
- Ecotoxicology: Daphnia magna acute toxicity (48h LC) and algal growth inhibition tests (OECD 201).
- Bioaccumulation: LogP calculations and in silico predictions (EPI Suite) guide regulatory risk categorization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
